8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is a complex organic compound classified as a heterocyclic compound, specifically a thieno-isothiazole derivative. This compound is notable for its unique structural features, including a bromine substituent and a tetrahydrobenzo structure, which contribute to its potential biological activity. The compound has garnered interest in various fields of research due to its promising applications in medicinal chemistry and material science.
The compound's International Chemical Identifier (CAS) number is 2169310-95-4. It is categorized under the broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties . The synthesis of this compound often employs commercially available starting materials, making it accessible for research purposes .
The synthesis of 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide can be achieved through various methods. A robust synthetic pathway involves the use of thioamides or thiourea with α-halocarbonyl compounds, following the Hantzsch reaction mechanism. This method allows for the formation of thiazole derivatives through nucleophilic attacks and subsequent dehydration .
Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. Additionally, the Cook-Heilbron method has been adapted for synthesizing derivatives with specific functional groups .
The synthesis typically proceeds in several steps:
The molecular formula for 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is , with a molecular weight of approximately 272.16 g/mol . The structure features:
Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide can participate in various chemical reactions typical for heterocyclic compounds:
The reactivity patterns are influenced by the electron-withdrawing effects of the bromine and sulfur atoms in the structure. Reaction conditions such as temperature and solvent choice can significantly affect yields and product distributions.
The biological activity of 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide may involve interaction with specific biological targets such as enzymes or receptors. The mechanism often involves:
Research indicates that thiazole derivatives exhibit a range of biological activities including antitumor and antimicrobial effects due to their ability to interfere with cellular processes .
Relevant data should be gathered from experimental studies to ascertain these properties accurately.
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide has potential applications in:
Research into this compound continues to explore its full potential across different scientific domains.
Heterocyclic compounds form the structural backbone of approximately 70% of pharmaceuticals and numerous functional materials, primarily due to their versatile electronic properties, bioavailability, and capacity for structural diversification [5] [7]. Among these, benzo-fused heterocycles like thieno-isothiazoles represent a critically important subclass. The integration of sulfur and nitrogen atoms within polycyclic frameworks confers unique physicochemical properties, including enhanced dipole moments, tunable HOMO-LUMO gaps, and distinct hydrogen-bonding capabilities. These features make them indispensable in designing complex molecular architectures for advanced applications.
Fused thieno-isothiazole systems, such as the benzo[c]thieno[2,1-e]isothiazole scaffold, provide exceptional three-dimensional (3D) complexity that contrasts sharply with flat, aromatic heterocycles. This non-planarity arises from the saturated bicyclic components (e.g., the tetrahydrobenzo ring) and the presence of stereogenic centers. The ring strain and stereochemical constraints inherent in these systems enable selective functionalization at specific sites, such as the 8-position bromination in 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide [4]. Such controlled derivatization facilitates the synthesis of sp³-rich building blocks crucial for fragment-based drug design, where spatial orientation dictates target binding affinity. The isothiazole 4-oxide moiety further enhances reactivity, acting as an electron-deficient component in cross-coupling reactions or as a directing group for C-H activation [4] [6].
Three-dimensional heterocycles have revolutionized drug discovery by mimicking the complex topology of biological targets, thereby improving binding specificity and reducing off-target effects. Scaffolds like tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide exhibit improved solubility and reduced π-stacking compared to planar aromatics, enhancing bioavailability [7]. Their structural complexity enables efficient exploration of chemical space—a key advantage in high-throughput screening libraries. In materials science, the polarized electronic environment of the isothiazole ring (dipole moment: ~3.5 D) and the sulfoxide group enables applications in organic semiconductors or nonlinear optical materials. The bromine substituent additionally serves as a handle for polymerization or surface functionalization via Suzuki or Sonogashira couplings [3] [4].
The chemistry of benzo-fused isothiazoles traces back to early 20th-century dye research, notably with Herz’s 1913 discovery of the Herz reaction, which used disulfur dichloride and anilines to form benzodithiazolium salts [3]. These intermediates were later recognized as precursors to isothiazole derivatives. By the mid-20th century, synthetic methodologies advanced to access reduced (tetrahydro) variants, though their 3D complexity posed characterization challenges. NMR and XRD analyses in the 1990s–2000s resolved stereochemical ambiguities, confirming the folded topology of the tetrahydrobenzo[c]thieno[2,1-e]isothiazole system. The introduction of the 4-oxide group and bromine at C8 (CAS# 2169310-95-4) marked a pivotal innovation, enabling their use as "cross-coupling building blocks" for automated parallel synthesis, as demonstrated in 2017 [4].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2